1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
1-methyl-4-(4-nitrophenyl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-13-11(15)6-9(7-12(13)16)8-2-4-10(5-3-8)14(17)18/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOQSQKGPCFMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution with Subsequent Cyclization
This method involves the reaction of 1-bromo-4-nitrobenzene with N-methylpiperazine under solvent-free conditions. Key steps include:
-
Reaction Conditions : Heating at 80°C for 26 hours without solvent.
-
Workup : Extraction with CHCl/MeOH (8:2), drying with NaSO, and recrystallization from ethanol.
Mechanistic Insight :
The nitro group acts as an electron-withdrawing group, facilitating nucleophilic attack by the secondary amine of N-methylpiperazine. Cyclization to the dione occurs via intramolecular esterification under acidic conditions.
Palladium-Catalyzed Coupling and Cyclocondensation
A Pd(OAc)-mediated coupling between 1-methylpiperidine-2,6-dione and 4-nitrophenylboronic acid is employed:
-
Reagents : Pd(OAc) (0.03 equiv), PCyHBF (0.12 equiv), HBO (2.0 equiv), KCO (2.5 equiv).
-
Conditions : 65°C for 15 hours in DMF.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 65°C |
| Catalyst Loading | 3 mol% Pd(OAc) |
| Purity (GC) | >98% |
Reductive Amination of Nitro Precursors
This two-step process starts with nitro group reduction followed by methyl group introduction:
-
Reduction : Hydrogenation of 4-(4-nitrophenyl)piperidine-2,6-dione using Pd/C (10 wt%) in ethanol under H.
-
Methylation : Treatment with methyl iodide in the presence of NaH.
Advantage : High selectivity for the tertiary amine without over-alkylation.
Microwave-Assisted Nitration
A rapid nitration method using HNO/HSO under microwave irradiation:
-
Conditions : 150 W, 100°C, 15 minutes.
-
Workup : Neutralization with NaHCO, extraction with ethyl acetate.
Limitation : Requires careful control of exothermic reactions.
Solid-Phase Synthesis with Resin-Bound Intermediates
A novel approach using Wang resin for stepwise assembly:
-
Resin Functionalization : Attachment of 4-nitrobenzoic acid via ester linkage.
-
Piperidine Ring Formation : Cyclization using DIC/HOBt in DMF.
-
Methylation : On-resin treatment with MeOTf and DIEA.
Advantages : Facilitates purification and scalability.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 91 | 95 | Solvent-free, high atom economy |
| Pd-Catalyzed Coupling | 80 | 98 | Tolerance to diverse boronic acids |
| Reductive Amination | 70 | 97 | Selective methylation |
| Microwave Nitration | 88 | 96 | Rapid reaction time |
| Solid-Phase Synthesis | 62 | 99 | Ease of purification |
Mechanistic Challenges and Solutions
-
Nitro Group Stability : The nitro group may undergo reduction during hydrogenation steps. Using partial H pressure (2–3 kg/cm) and Raney Ni minimizes over-reduction.
-
Cyclization Side Reactions : Intramolecular lactamization competes with dione formation. Employing high-dilution conditions (0.1 M) suppresses oligomerization.
-
Regioselectivity in Coupling : Para-substitution dominates due to steric and electronic effects of the nitro group.
Industrial-Scale Considerations
Chemical Reactions Analysis
1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperidine and phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione has been investigated for its potential in drug development, particularly as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) .
Case Studies
- Anticancer Activity : A study demonstrated that compounds derived from 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione showed enhanced efficacy against HCT116 cells compared to standard chemotherapeutics like 5-fluorouracil. Specifically, certain derivatives displayed IC50 values significantly lower than those of reference drugs, indicating a promising lead for further development as anticancer agents .
- Mechanism of Action : The mechanism underlying the anticancer properties involves multi-targeted inhibition of key pathways such as EGFR and VEGFR-2, which are crucial in tumor proliferation and angiogenesis. The compounds were also found to induce apoptosis in cancer cells, further supporting their potential therapeutic application .
Other Applications
Beyond oncology, 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione has implications in:
- Neuroscience : Its derivatives are being explored for neuroprotective effects and potential applications in treating neurodegenerative diseases.
- Synthetic Chemistry : The compound serves as an important intermediate in the synthesis of other biologically active molecules, including CRBN ligands used in targeted protein degradation strategies .
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form amino derivatives, which may interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1-(3-Nitrophenyl)piperidine-2,6-dione (Compound 2a)
1-(4-Chloro-2-nitrophenyl)piperidine-2,6-dione (Compound 2b)
- Structure : Features a chloro-nitro substitution pattern on the phenyl ring.
- Physical Properties : Melting point 117–119°C .
Comparison with Target Compound :
The target compound’s 4-nitrophenyl group provides greater symmetry and stronger electron-withdrawing effects compared to 3-nitro or chloro-nitro substituents. The methyl group at position 1 may reduce polarity, improving bioavailability relative to unmethylated analogues.
Functionalized Piperidine-2,6-dione Derivatives
N-(Thiazol-2-yl)piperidine-2,6-dione Derivatives
- Structure : Thiazole ring substituted at position 1.
- Properties: Demonstrated nonlinear optical (NLO) activity due to the conjugated thiazole system, with second-harmonic generation (SHG) efficiency 1.5× urea .
- Applications : Materials science (e.g., optical devices), contrasting with the pharmacological focus of nitroaryl derivatives.
4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione
- Structure : Complex cyclohexyl-hydroxyethyl substituent.
- Analytical Methods : Detected via HPLC (accuracy: ±0.1%) and spectrophotometry (sensitivity: 0.1 µg/mL) .
- Use: Antifungal agent (actinocyclone), highlighting the scaffold’s versatility in diverse therapeutic areas.
Pharmacologically Active Derivatives
Piperidine-2,6-dione Hybrids with Propanamide Linkers
- Design Strategy : Molecular hybridization of piperidine-2,6-dione with propanamide fragments (e.g., Compound 14) .
- Activity : Potent LSD1 inhibition (IC₅₀: 0.12 µM) and antiproliferative effects in liver cancer (HepG2 IC₅₀: 1.8 µM) .
- Key Difference : The propanamide linker introduces hydrogen-bonding capacity absent in nitroaryl derivatives.
3-(4-Morpholinomethylbenzyloxy)piperidine-2,6-dione
- Application : Patent-pending for systemic lupus erythematosus (SLE) treatment .
- Structural Advantage: The morpholinomethyl group enhances solubility and target affinity via hydrophilic interactions.
Data Tables
Table 1: Structural and Physical Comparison of Selected Piperidine-2,6-dione Derivatives
Table 2: Spectral Data Comparison
| Compound | FT-IR (C=O, cm⁻¹) | ¹H NMR (DMSO-δ, ppm) |
|---|---|---|
| 1-(3-Nitrophenyl) (2a) | 1633 | 6.98 (s, 1H), 4.04 (t, 4H), 2.48 (t, 2H) |
| Target Compound* | ~1640 (estimated) | Expected aromatic peaks at ~8.0–8.3 ppm |
Research Findings and Implications
- Anticancer Potential: Piperidine-2,6-dione hybrids with propanamide linkers show nanomolar IC₅₀ values, suggesting that the target compound’s nitroaryl group could similarly inhibit cancer cell proliferation via redox cycling or DNA intercalation .
- Antimicrobial Activity : Nitroaryl derivatives synthesized via Claisen-Schmidt condensations exhibit broad-spectrum activity, supporting the hypothesis that the target compound may target microbial enzymes .
- Analytical Challenges : Melting points and spectral data vary significantly with substituents, necessitating tailored detection methods (e.g., HPLC for nitroaryl derivatives) .
Biological Activity
1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's structure, mechanisms of action, and its potential therapeutic applications, particularly in antimicrobial and anticancer contexts.
Chemical Structure and Properties
1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione features a piperidine ring with a methyl group at the nitrogen atom and a nitrophenyl group at the 4-position. The molecular formula is CHNO, with a molecular weight of approximately 234.21 g/mol. The presence of two carbonyl groups at the 2 and 6 positions enhances its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Electrophilic Character : The nitro group enhances the electrophilic nature, facilitating interactions with biological macromolecules such as proteins and nucleic acids.
- Receptor Binding : Studies indicate that it acts as a ligand for α1-adrenoceptors, which are involved in cardiovascular regulation. This suggests potential applications in treating hypertension and other cardiovascular diseases.
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Antimicrobial Properties
Several studies have documented the antimicrobial effects of 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione and its derivatives:
- Activity Spectrum : The compound has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
- Mechanism : The antibacterial efficacy is likely linked to the electron-withdrawing effects of the nitro group, which enhances the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Anticancer Potential
The anticancer properties of this compound have also been explored:
- Cell Cycle Modulation : It has been reported that derivatives can induce cell cycle arrest in cancer cells by inhibiting key regulatory proteins such as CDK-4/6-cyclin D complexes. This action may lead to reduced proliferation of cancerous cells .
- Neurotoxicity Studies : Analogous compounds have been investigated for neurotoxic effects, indicating that modifications in structure can influence both therapeutic efficacy and toxicity profiles .
Comparative Analysis
To better understand the unique properties of 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione | Piperidine ring with nitrophenyl substitution | Significant antibacterial and anticancer activity |
| 1-Methylpiperidine | Simpler structure without nitro group | Different biological activities |
| 1-Methyl-4-(phenyl)piperidine-2,6-dione | Contains a phenyl instead of a nitrophenyl group | Varies in electronic properties affecting reactivity |
| 3-(4-Nitrophenyl)pyrrolidin-2-one | Pyrrolidine ring structure | Different biological interactions due to ring differences |
Study on Antimicrobial Activity
A recent study evaluated various piperidine derivatives, including 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione. The results indicated robust antibacterial activity against multiple strains, highlighting its potential as a lead compound for further development into antimicrobial agents .
Anticancer Research
In another investigation focusing on cancer therapy, derivatives were tested for their ability to induce apoptosis in cancer cell lines. The findings suggested that modifications in the piperidine structure could enhance anticancer properties while minimizing neurotoxic effects observed in some analogs .
Q & A
Q. What are the established synthetic routes for 1-methyl-4-(4-nitrophenyl)piperidine-2,6-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Lossen-type reactions, where primary alcohols react with precursors like 1-[(4-methylphenyl)oxy]piperidine-2,6-dione in the presence of triethylamine, achieving high yields (e.g., >90%) in a one-pot procedure . Alternative methods include using lithium nitride to facilitate cyclization of dicyano intermediates, though yields vary depending on substituents and reaction optimization (e.g., 248–325°C melting points observed for derivatives) . Key factors include solvent choice (e.g., dichloromethane for phase separation), base selection, and temperature control to minimize side reactions.
Q. How is structural characterization of piperidine-2,6-dione derivatives performed, and what analytical techniques are most reliable?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are critical for confirming functional groups (e.g., C=O stretches at ~1700 cm⁻¹) . Single-crystal X-ray diffraction provides definitive stereochemical and conformational data, as demonstrated for related 4-substituted piperidones . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulae, while HPLC ensures purity (>99% as reported in synthesis protocols) .
Q. What preliminary biological screening assays are used to evaluate the bioactivity of this compound?
- Methodological Answer : Initial screening often includes antimicrobial assays (e.g., disk diffusion or microbroth dilution) against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) values reported . For therapeutic potential, cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., aromatase or kinase targets) are prioritized .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining high enantiomeric purity?
- Methodological Answer : One-pot protocols reduce intermediate isolation steps, improving efficiency (e.g., triethylamine-mediated Lossen reactions) . Catalytic asymmetric synthesis using chiral auxiliaries or organocatalysts can enhance enantioselectivity. Process optimization via Design of Experiments (DoE) evaluates parameters like temperature, solvent polarity, and catalyst loading. For example, replacing dichloromethane with greener solvents (e.g., ethyl acetate) may reduce environmental impact without compromising yield .
Q. What strategies are employed to establish structure-activity relationships (SAR) for piperidine-2,6-dione derivatives in therapeutic applications?
- Methodological Answer : Systematic substitution at the 4-nitrophenyl or methyl groups is analyzed for effects on bioactivity. For instance:
-
Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, potentially improving binding to targets like aromatase .
-
Bulkier substituents may reduce metabolic degradation, as seen in lenalidomide derivatives with improved pharmacokinetics .
Computational docking studies (e.g., AutoDock Vina) predict binding affinities, validated by in vitro IC₅₀ measurements.Substituent Biological Activity Reference 4-Nitrophenyl Aromatase inhibition (IC₅₀ = 0.5 µM) 4-Aminophenyl Anticancer (multiple myeloma) 4-Methoxyphenyl Moderate antimicrobial activity (MIC = 32 µg/mL)
Q. How are advanced analytical methods developed to resolve purity and stability challenges in piperidine-2,6-dione formulations?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation) identify labile functional groups, guiding stabilization strategies (e.g., lyophilization for hygroscopic compounds) . UPLC-MS/MS detects trace impurities (<0.1%), while accelerated stability testing (40°C/75% RH) assesses shelf life. Solid-state characterization (PXRD, DSC) ensures polymorphic consistency, critical for reproducibility in pharmaceutical compositions .
Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?
- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Solutions include:
- Prodrug design : Masking polar groups (e.g., esterification) to enhance membrane permeability.
- Pharmacokinetic profiling : Measuring plasma half-life and tissue distribution in rodent models.
- Metabolite identification : LC-HRMS tracks metabolic pathways, informing structural modifications to block detoxification routes .
Q. What role does computational modeling play in the rational design of piperidine-2,6-dione-based therapeutics?
- Methodological Answer : Tools like DiffIUPAC enable scaffold-hopping by editing IUPAC names directly, generating novel derivatives (e.g., replacing piperidine-2,6-dione with isoindole motifs) . Molecular dynamics simulations (e.g., GROMACS) predict conformational stability in biological environments, while QSAR models correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. How does X-ray crystallography contribute to understanding the solid-state behavior of these compounds?
- Methodological Answer : Crystal structures reveal intermolecular interactions (e.g., hydrogen bonding, π-stacking) that influence solubility and melting points. For example, the planar 4-nitrophenyl group in 1-methyl-4-(4-nitrophenyl)piperidine-2,6-dione may promote π-π stacking, reducing solubility compared to alkyl-substituted analogs . This data guides co-crystallization strategies to improve dissolution rates.
Q. What formulation challenges arise in developing solid dosage forms of piperidine-2,6-dione derivatives, and how are they addressed?
- Methodological Answer :
Hygroscopicity and polymorphism are major hurdles. Techniques include: - Spray drying : Produces amorphous solid dispersions with polymers (e.g., PVP) to enhance stability.
- Salt formation : Counterions (e.g., hydrochloride) improve crystallinity and reduce hygroscopicity.
- Nanoparticle encapsulation : Increases bioavailability for poorly soluble derivatives, as demonstrated for lenalidomide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
